Home > Products > Screening Compounds P67870 > 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide - 1112419-51-8

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide

Catalog Number: EVT-2928499
CAS Number: 1112419-51-8
Molecular Formula: C22H16ClFN4O3
Molecular Weight: 438.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide

Compound Description: This compound, also identified as "14" in the source paper, acts as a novel anti-HIV-1 agent. It demonstrates binding affinity to the highly conserved phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket within the HIV-1 matrix (MA) protein. []

Compound 2: 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide

Compound Description: Identified as "7" in the source, this compound exhibits potent anti-HIV-1 activity. It directly interacts with the HIV-1 matrix (MA) protein, competing with PI(4,5)P2 for binding. This interaction disrupts viral assembly and diminishes the production of new virus particles. Notably, it demonstrates broad neutralizing activity against various group M HIV-1 isolates. []

Compound 3: 3-(2-ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

Compound Description: This compound, labeled "17" in the study, displays antiviral activity against HIV-1. []

Compound 4: N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide

Compound Description: This compound, referenced as "18" in the research, shows antiviral properties against HIV-1. []

Compound 5: (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide

Compound Description: This compound serves as the focal point of a study on amorphous drug formulations for improved bioavailability. The research investigates its incorporation into capsules containing polyethylene glycol, vitamin E polyethylene glycol succinate, and either polyvinyl pyrrolidone or copovidone to enhance its delivery and therapeutic efficacy. []

Compound 6: N,N'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide)

Compound Description: This compound, identified as “1a” in the research, demonstrated notable antimicrobial activity against various microorganisms. []

Compound 7: N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide

Compound Description: This compound, labeled as “1b” in the study, showed promising antimicrobial activity against various pathogens. []

Compound 8: 2-{3-(4-chlorophenyl)[1,2,4]oxadiazol-5-yl}-3,4-dihydro-1-naphthylaminoformamide oxime

Compound Description: This compound is a product of an “abnormal” reaction observed when reacting 4-chloro-N,N-dimethyl-N-(5,6-dihydrobenzo[h]quinazolin-4-yl)benzamidine with hydroxylamine hydrochloride. The structure was confirmed via X-ray crystallography. []

Properties

CAS Number

1112419-51-8

Product Name

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Molecular Formula

C22H16ClFN4O3

Molecular Weight

438.84

InChI

InChI=1S/C22H16ClFN4O3/c1-13-2-8-17(10-18(13)24)25-19(29)12-28-11-15(5-9-20(28)30)22-26-21(27-31-22)14-3-6-16(23)7-4-14/h2-11H,12H2,1H3,(H,25,29)

InChI Key

IRQNWQRQZQJOHN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.